molecular formula C30H26N2O4 B12824952 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-(o-tolyl)pyridin-3-yl)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-(o-tolyl)pyridin-3-yl)propanoic acid

Cat. No.: B12824952
M. Wt: 478.5 g/mol
InChI Key: YISOWDUPXKKFAM-NDEPHWFRSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-(o-tolyl)pyridin-3-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a pyridine ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-(o-tolyl)pyridin-3-yl)propanoic acid typically involves multiple steps:

    Fmoc Protection:

    Pyridine Ring Formation: Construction of the pyridine ring, often through cyclization reactions.

    Coupling Reactions: Linking the pyridine ring to the propanoic acid backbone.

    Purification: Techniques such as chromatography to isolate the desired product.

Industrial Production Methods

Industrial production may involve optimized synthetic routes to maximize yield and purity. This often includes automated synthesis and large-scale purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group Chemistry: The Fmoc group is widely used in peptide synthesis.

Biology

    Bioconjugation: The compound can be used to link biomolecules for various studies.

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties.

    Diagnostic Tools: Used in the development of diagnostic assays.

Industry

    Material Science: Applications in the synthesis of novel materials.

    Catalysis: Potential use as a catalyst or catalyst precursor.

Mechanism of Action

The mechanism of action for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-(o-tolyl)pyridin-3-yl)propanoic acid depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Protected Amino Acids: Similar in structure due to the Fmoc group.

    Pyridine Derivatives: Compounds with pyridine rings and various substituents.

Uniqueness

The combination of the Fmoc group, pyridine ring, and propanoic acid moiety makes this compound unique, offering specific reactivity and applications not found in other compounds.

Properties

Molecular Formula

C30H26N2O4

Molecular Weight

478.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[6-(2-methylphenyl)pyridin-3-yl]propanoic acid

InChI

InChI=1S/C30H26N2O4/c1-19-8-2-3-9-21(19)27-15-14-20(17-31-27)16-28(29(33)34)32-30(35)36-18-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h2-15,17,26,28H,16,18H2,1H3,(H,32,35)(H,33,34)/t28-/m0/s1

InChI Key

YISOWDUPXKKFAM-NDEPHWFRSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CC1=CC=CC=C1C2=NC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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